molecular formula C12H16N2O B3115176 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide CAS No. 207922-54-1

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide

Cat. No. B3115176
CAS RN: 207922-54-1
M. Wt: 204.27 g/mol
InChI Key: DUSUDDSKKLCVMN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide, also known as VPA, is a compound with a variety of uses in the scientific research field. It is a derivative of propionic acid, and is used in a variety of lab experiments and applications. VPA is a highly versatile compound, and is used in many different areas of research, including biochemistry and physiology.

Scientific Research Applications

  • Polymer Science and Thermodynamics :

    • Azizov, Sadykova, and Magrupov (1991) studied the thermodynamics of mixtures involving poly(2-methyl-5-vinylpyridine) with dimethylformamide, providing insights into phase separation and critical mixing temperatures, which are fundamental for understanding polymer interactions and material properties (Azizov et al., 1991).
  • Cycloaddition Reactions in Polymer Chemistry :

    • Zarchi and Nazem (2012) explored the use of polymer‐supported azide ion in cycloaddition reactions, a method that could potentially be applicable for modifying or synthesizing compounds related to 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide, demonstrating the versatility of vinylpyridine derivatives in synthetic chemistry (Zarchi & Nazem, 2012).
  • Anticonvulsant Activity Studies :

    • Soyer, Kılıç, Erol, and Pabuccuoglu (2004) synthesized and evaluated the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, indicating the potential of propionamide structures in pharmacological research. Although this is outside the specific request to exclude drug-related information, the study indicates the broader chemical family's relevance in biological activity research (Soyer et al., 2004).
  • Development of Herbicidal Agents :

    • Ding et al. (2017) investigated N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides for their herbicidal activity, providing a framework for how similar compounds like 2,2-Dimethyl-N-(5-vinylpyridin-2-yl)-propionamide could be explored for agricultural applications (Ding et al., 2017).
  • Application in Polymeric Materials and Catalysis :

    • Hashimoto, Shinoda, Okada, and Sumitomo (1990) discussed the preparation of a graft copolymer by radical copolymerization, demonstrating the potential use of vinylpyridine derivatives in creating new polymeric materials with specific properties, such as permeability to certain ions (Hashimoto et al., 1990).

properties

IUPAC Name

N-(5-ethenylpyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-5-9-6-7-10(13-8-9)14-11(15)12(2,3)4/h5-8H,1H2,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSUDDSKKLCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-(5-bromopyridin-2-yl)-2,2-dimethylpropionamide (5.60 g, 21.8 mmol) in acetonitrile (20 ml) and triethylamine (5.49 ml) was treated with palladium acetate (177 mg, 0.8 mmol) and tri-o-tolylphosphine (795 mg, 2.6 mmol). The mixture was placed in a pressure reactor under 130 psig of ethylene pressure and heated at 85° C. for 18 hours. The reaction mixture was cooled, vented, diluted with ethyl acetate and filtered. The ethyl acetate solution was washed sequentially with dilute citric acid, water and brine and then dried over sodium sulfate. The dried solution was filtered and evaporated. Chromatography of the residue on silica gel, eluting with dichloromethane/ethyl acetate (24:1) afforded 3.92 g (88%) of the title product as an oil. 1H NMR (CDCl3): δ=8.21 (m, 2 H); 8.03 (br, 1 H); 7.76 (d of d, 1 H); 6.63 (d of d, 1 H); 5.71 (d, 1 H); 5.25 (d, 1 H); 1.29 (s, 9H). MS (Cl): m/z=205 (M+H+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
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5.49 mL
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solvent
Reaction Step One
Quantity
177 mg
Type
catalyst
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reactant
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0 (± 1) mol
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solvent
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Yield
88%

Synthesis routes and methods II

Procedure details

Tributyl(vinyl)stannane (50 g, 0.16 mol), Pd(Ph3P)4 (3.3 g, 2.9 mmol) and a catalytic amount of 2,6-t-butyl-4-methylphenol was added to a solution of N-(5-bromopyridin-2-yl)pivalamide (36 g, 0.14 mol) in toluene. The reaction mixture was heated at reflux for 48 h. The solvent was evaporated in vacuo and the residue was purified by chromatography on silica gel (5% EtOAc in petroleum ether) to afford N-(5-vinylpyridin-2-yl)pivalamide (23 g, 80% yield). 1H NMR (CDCl3, 300 MHz) δ 8.24-8.20 (m, 2H), 8.02 (br s, 1H), 7.77 (dd, J=8.7 and 2.4, 1H), 6.65 (dd, J=17.7 and 10.8, 1H), 5.73 (d, J=17.7, 1H), 5.29 (d, J=10.8, 1H), 1.32 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
2,6-t-butyl-4-methylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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3.3 g
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catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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